Unique Ortho-Substitution Pattern vs. Common Analogs
The key differentiator of 2-Bromo-3-fluoro-6-methylphenylboronic acid is its specific 2-bromo-3-fluoro-6-methyl substitution pattern. This creates a sterically hindered, electron-deficient aromatic ring. In contrast, the commonly used analog, 3-fluoro-2-methylphenylboronic acid (CAS 163517-61-1), lacks the ortho-bromine atom . This seemingly minor difference is crucial because the ortho-bromine acts as a second reactive handle for sequential cross-couplings, enabling the construction of more complex molecular architectures via orthogonal reactivity [1]. Similarly, another analog, 2-bromo-5-fluorophenylboronic acid (CAS 959996-48-6), presents a different electronic and steric environment due to its para-fluorine, which will yield products with different physicochemical properties and biological activities.
| Evidence Dimension | Structural Substitution Pattern |
|---|---|
| Target Compound Data | 2-Bromo-3-fluoro-6-methylphenylboronic acid |
| Comparator Or Baseline | 3-Fluoro-2-methylphenylboronic acid (CAS 163517-61-1); 2-Bromo-5-fluorophenylboronic acid (CAS 959996-48-6) |
| Quantified Difference | Presence of an ortho-bromine atom vs. its absence; Distinct fluorine and methyl group positioning leading to different steric and electronic properties. |
| Conditions | Structural analysis based on CAS registry information and chemical structure databases. |
Why This Matters
The presence of a second reactive halogen (bromine) ortho to the boronic acid is essential for iterative cross-coupling sequences, providing a synthetic versatility that non-brominated analogs cannot match.
- [1] Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717-1726. View Source
